molecular formula C14H17ClN2S B2895687 N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine CAS No. 865660-16-8

N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine

Cat. No.: B2895687
CAS No.: 865660-16-8
M. Wt: 280.81
InChI Key: OIWOVKUIMUZSTC-UHFFFAOYSA-N
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Description

N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine is a synthetic organic compound featuring a 2-chlorothiazole core linked to a branched butanamine chain substituted with a phenyl group. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is substituted at position 2 with chlorine and at position 5 with a methylene group connected to the amine. The 4-phenyl-2-butanamine moiety introduces a hydrophobic aromatic group, which may influence bioavailability and target binding.

Properties

IUPAC Name

N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenylbutan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2S/c1-11(7-8-12-5-3-2-4-6-12)16-9-13-10-17-14(15)18-13/h2-6,10-11,16H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWOVKUIMUZSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine typically involves the reaction of 2-chloro-1,3-thiazole with a suitable amine derivative. One common method includes the use of 2-chloro-1,3-thiazole and 4-phenyl-2-butanamine in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and ultimately causing cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Molecular Properties

The table below summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Molecular Formula Molecular Weight Core Heterocycle Key Substituents Biological Activity Synthesis Method
N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine C₁₄H₁₇ClN₂S ~280.52 Thiazole 2-Cl, 5-CH₂, 4-phenyl-2-butanamine Potential insecticidal Not specified
Clothianidin (Neonicotinoid) C₆H₈ClN₅O₂S 249.67 Thiazole 2-Cl, Nitroguanidine Insecticidal Cyclization with thiourea
N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-methylpyridin-2-amine C₁₀H₁₀ClN₃S 239.73 Thiazole 2-Cl, Pyridin-2-amine Not specified Not specified
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine C₁₅H₁₂ClN₃S 301.79 Thiadiazole 4-Cl-benzylidene, 4-methylphenyl Insecticidal, fungicidal Reflux with POCl₃
Key Observations:

Thiazole vs. Thiadiazole Cores: Thiazoles (e.g., target compound, clothianidin) exhibit aromaticity with one nitrogen and one sulfur atom, favoring π-π stacking and hydrophobic interactions. Thiadiazole derivatives are widely reported for insecticidal and fungicidal activities, while thiazoles like clothianidin target insect nicotinic acetylcholine receptors (nAChRs) .

However, this may reduce water solubility . Chlorine at position 2 on the thiazole ring is conserved in clothianidin and the target compound, likely contributing to stability and receptor binding .

Synthetic Routes :

  • Thiazole derivatives are often synthesized via the Hantzsch thiazole reaction, combining α-halo carbonyl compounds with thiourea. Thiadiazoles (e.g., ) are synthesized using POCl₃-mediated cyclization, suggesting adaptable methods for heterocycle formation .

Physicochemical Properties

  • Solubility : The target compound’s phenyl group reduces polarity compared to clothianidin, likely decreasing aqueous solubility but improving lipid bilayer penetration.
  • Stability: The 2-chlorothiazole moiety may confer resistance to metabolic degradation, similar to neonicotinoids .

Biological Activity

N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine is a compound of interest due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound this compound belongs to a class of thiazole derivatives. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • Chemical Formula : C13H14ClN3S
  • Molecular Weight : 281.78 g/mol

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study focusing on N-substituted phenyl compounds, it was found that chloroacetamides, similar in structure to this compound, showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameTarget BacteriaActivity Level
N-(4-chlorophenyl)-2-chloroacetamideStaphylococcus aureusHigh
N-(2-chloro-1,3-thiazol-5-yl)methyl derivativesMethicillin-resistant S. aureusModerate
N-(substituted phenyl)-2-chloroacetamidesEscherichia coliLow

Cytotoxicity and Antitumor Activity

Thiazole compounds have also been studied for their cytotoxic effects on cancer cells. For instance, certain thiazole derivatives have been shown to induce apoptosis in cancer cell lines through various mechanisms including the inhibition of anti-apoptotic proteins .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study assessing the cytotoxicity of thiazole derivatives, the compound exhibited an IC50 value of 23.30 ± 0.35 mM against A-431 human epidermoid carcinoma cells, indicating significant cytotoxic potential . The presence of electron-withdrawing groups on the phenyl ring was identified as crucial for enhancing cytotoxic activity.

The biological activity of this compound is likely attributed to its ability to interact with cellular targets through hydrophobic contacts and hydrogen bonding. These interactions facilitate the compound's penetration into cell membranes and its subsequent action on intracellular targets.

Structure Activity Relationship (SAR)

The structure activity relationship (SAR) studies indicate that modifications on the thiazole ring and the phenyl substituents significantly influence the biological activity of these compounds. For example:

  • Halogen Substitution : The presence of halogens such as chlorine or fluorine enhances lipophilicity, improving membrane permeability.
  • Phenyl Ring Modifications : Substituents on the phenyl ring can alter the electronic properties and steric hindrance, impacting both antimicrobial and cytotoxic activities .

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